SB 415286 is a synthetic organic compound recognized primarily as a potent and selective inhibitor of glycogen synthase kinase-3, commonly referred to as GSK-3. Specifically, it demonstrates a strong inhibitory effect on both the alpha and beta isoforms of GSK-3, with a binding affinity characterized by a value of 31 nM for GSK-3 alpha. The compound has minimal activity against other protein kinases, making it a valuable tool in biochemical research focused on glycogen metabolism and related signaling pathways .
The synthesis of SB 415286 involves several chemical reactions that typically include the formation of the pyrrole ring and the introduction of various functional groups. While specific synthetic pathways are not detailed in the available literature, it can be inferred that the synthesis would require careful control of reaction conditions to ensure the desired regioselectivity and yield.
The compound's structure suggests that it can be synthesized through a multi-step process involving:
SB 415286 acts primarily as an inhibitor of GSK-3, impacting various cellular pathways. Its mechanism involves competing with ATP for binding to the active site of GSK-3, thereby inhibiting its kinase activity. This inhibition leads to alterations in downstream signaling pathways associated with cell proliferation, apoptosis, and glycogen metabolism.
Research indicates that SB 415286 can induce cell cycle arrest at the G2/M phase in certain cell lines by modulating proteins such as cyclins and cdc2 . The compound's ability to influence these cellular processes highlights its potential in therapeutic applications targeting diseases like cancer and neurodegenerative disorders.
The mechanism by which SB 415286 exerts its effects centers on its role as a GSK-3 inhibitor. By inhibiting GSK-3 activity, SB 415286 promotes glycogen synthesis and gene transcription while also exhibiting neuroprotective properties.
Key points regarding its mechanism include:
SB 415286 exhibits several notable physical and chemical properties:
These properties are crucial for laboratory handling and application in research settings .
SB 415286 has significant potential applications in various scientific fields:
Research utilizing SB 415286 continues to expand our understanding of GSK-3's role in cellular processes and its potential as a target for drug development .
SB 415286 (chemical name: 3-[(3-Chloro-4-hydroxyphenyl)amino]-4-(2-nitrophenyl)-1H-pyrrole-2,5-dione) is a maleimide-derived inhibitor that binds competitively within the ATP-binding pocket of GSK-3α and GSK-3β isoforms. Its Ki values are 31 nM for GSK-3α and similarly potent for GSK-3β [1] [3]. The inhibitor’s structure features:
Crystallographic analyses reveal that SB 415286 exploits the conserved kinase domain topology shared by GSK-3α (51 kDa) and GSK-3β (46 kDa), accounting for its dual-isoform efficacy. The chloro-hydroxyphenyl group sterically hinders ATP’s adenine ring positioning, while the nitro group stabilizes the activation loop conformation [9].
SB 415286 demonstrates exceptional selectivity for GSK-3 isoforms when profiled against diverse kinase panels:
Table 1: Selectivity Profile of SB 415286
Kinase | IC₅₀ (μM) | Fold Selectivity vs. GSK-3 |
---|---|---|
GSK-3α | 0.031 | 1 (Reference) |
GSK-3β | 0.077 | ~2.5 |
CDK2 | >10 | >320 |
PKA | >10 | >320 |
PKCα | >10 | >320 |
Casein Kinase II | >10 | >320 |
This selectivity arises from SB 415286’s unique interaction with GSK-3’s hinge region (Cys199) and glycine-rich loop (Lys85), regions divergent in other kinases [3] [9].
SB 415286 potently inhibits GSK-3-mediated phosphorylation of β-catenin, preventing its proteasomal degradation:
This mechanism underlies SB 415286’s pro-differentiation effects in leukemic cells, where β-catenin stabilization induces G₂/M arrest [10].
Despite not directly activating Akt, SB 415286 synergizes with PI3K/Akt signaling:
SB 415286 mimics insulin’s metabolic effects through glycogen synthase (GS) activation:
This occurs independently of insulin receptor signaling, confirming direct GSK-3 targeting [5] [6].
Table 2: Comparative Analysis of GSK-3 Inhibitors
Property | SB 415286 | Lithium | Valproate | SB-216763 |
---|---|---|---|---|
Mechanism | ATP-competitive | Mg²⁺ competition | HDAC inhibition | ATP-competitive |
GSK-3β IC₅₀ | 77.5 nM | 2 mM | 0.4–0.8 mM | 34 nM |
Selectivity | High (>100-fold) | Low | Low | High |
β-catenin Induction | 8–12-fold | 3–5-fold | 2–3-fold | 10–15-fold |
Glycogen Synthesis | 150% (at 10 μM) | 120% (at 20 mM) | 110% (at 5 mM) | 160% (at 10 μM) |
Apoptosis Induction | Caspase-independent | Variable | Caspase-dependent | Caspase-dependent |
Key distinctions:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3